(3R)-3-amino-3-phenylpropanenitrile is a chiral compound that belongs to the class of α-amino nitriles. It features a phenyl group attached to the central carbon, which is also bonded to an amino group and a nitrile group. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The compound can be synthesized from various starting materials using different methodologies. Its synthesis often involves chiral precursors and may utilize techniques such as asymmetric synthesis or nucleophilic substitutions.
(3R)-3-amino-3-phenylpropanenitrile is classified as:
The synthesis of (3R)-3-amino-3-phenylpropanenitrile can be achieved through several approaches:
The synthetic routes may involve catalysts like sodium borohydride for reduction and solvents such as ethanol or methanol for reaction media. Purification techniques like recrystallization or chromatography are employed to isolate the final product in high purity.
The molecular structure of (3R)-3-amino-3-phenylpropanenitrile can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C9H10N |
Molecular Weight | 150.19 g/mol |
InChI | InChI=1S/C9H10N/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI Key | BQUCRYIJJCZOLZ-SECBINFHSA-N |
Canonical SMILES | C1=CC=CC=C1C(C#N)N |
(3R)-3-amino-3-phenylpropanenitrile can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for (3R)-3-amino-3-phenylpropanenitrile largely depends on its specific application in biological systems. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the phenyl group could enhance its binding affinity or selectivity for certain molecular targets.
The compound is typically a solid at room temperature, with specific melting points depending on purity and synthesis method.
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often used to characterize the compound and confirm its structure.
(3R)-3-amino-3-phenylpropanenitrile has several significant applications:
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 951163-61-4